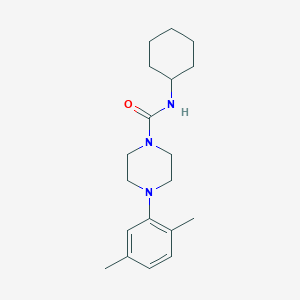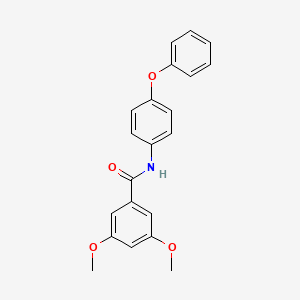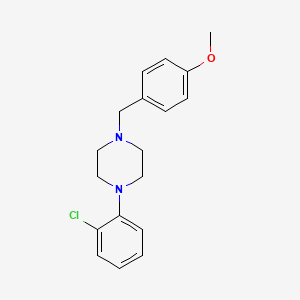![molecular formula C18H18N2OS B5728277 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as DAPH-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide as an anticancer agent involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. As a fluorescent probe for ROS detection, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide undergoes a reaction with ROS, resulting in a change in its fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has low toxicity and does not affect normal cells. As an anticancer agent, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. As a fluorescent probe for ROS detection, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been used to study the role of ROS in various biological processes, including aging and disease.
实验室实验的优点和局限性
One of the main advantages of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide is its versatility, as it can be used in various fields and applications. Additionally, its low toxicity and high purity make it a suitable candidate for lab experiments. However, one limitation of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide is its limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. In medicinal chemistry, further studies are needed to optimize its anticancer properties and to explore its potential as a drug candidate. In materials science, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide can be used as a building block for the synthesis of novel materials with improved properties. In biochemistry, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide can be used to study the role of ROS in various biological processes, including aging and disease. Additionally, further studies are needed to explore the potential applications of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide in other fields, such as environmental science and catalysis.
合成方法
The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction between 3,5-dimethylaniline, carbon disulfide, and ethyl acrylate in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide.
科学研究应用
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have anticancer properties, specifically against leukemia and lung cancer cells. In materials science, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been used as a building block for the synthesis of novel polymers with potential applications in optoelectronics and organic electronics. In biochemistry, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
属性
IUPAC Name |
(E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-10-14(2)12-16(11-13)19-18(22)20-17(21)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKHMTWODKHQFQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)



![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)



![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5728257.png)

![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)


![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)